molecular formula C19H15NO4 B6383053 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% CAS No. 1261946-67-1

4-(3-Benzyloxyphenyl)-2-nitrophenol, 95%

Cat. No. B6383053
CAS RN: 1261946-67-1
M. Wt: 321.3 g/mol
InChI Key: UKLIXHOWSWAQII-UHFFFAOYSA-N
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Description

4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% (4-BPNP) is a chemical compound composed of two aromatic rings and a nitro group connected by a single bond. It is a white, crystalline solid with a molecular weight of 243.24 g/mol and a melting point of 96-98 °C. 4-BPNP is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it has been used in a variety of scientific research applications, such as the study of enzyme kinetics, drug metabolism, and metabolic pathways.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used to study the kinetics of enzymes, such as cytochrome P450 and monoamine oxidase, as well as drug metabolism and metabolic pathways. 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% has also been used to study the pharmacokinetics of drugs, including the absorption, distribution, metabolism, and excretion of drugs. In addition, 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% has been used to study the structure-activity relationships of drugs.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. In addition, 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% is believed to interact with the active sites of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% are not fully understood. However, it is believed to inhibit the activity of cytochrome P450 and monoamine oxidase enzymes, which are involved in the metabolism of drugs. In addition, 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% is believed to interact with the active sites of enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, with a melting point of 96-98 °C, and it can be synthesized using a variety of methods. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% has several limitations. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not suitable for use in high-temperature or high-pressure experiments.

Future Directions

There are several potential future directions for the use of 4-(3-Benzyloxyphenyl)-2-nitrophenol, 95%. It could be used to study the pharmacokinetics of drugs, including the absorption, distribution, metabolism, and excretion of drugs. In addition, it could be used to study the structure-activity relationships of drugs. It could also be used to study the metabolism of drugs and other compounds, as well as the kinetics of enzymes. Finally, it could be used to develop new drugs and agrochemicals.

Synthesis Methods

4-(3-Benzyloxyphenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an aryl alcohol in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with an aryl magnesium halide in the presence of a base. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a copper catalyst.

properties

IUPAC Name

2-nitro-4-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-19-10-9-16(12-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLIXHOWSWAQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686340
Record name 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyloxyphenyl)-2-nitrophenol

CAS RN

1261946-67-1
Record name 3'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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